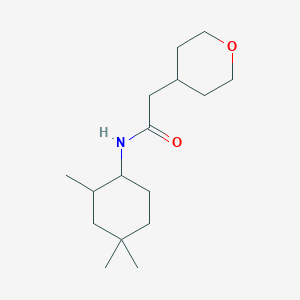
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, also known as OXA-23, is a carbapenemase enzyme that is responsible for the resistance of bacteria to carbapenem antibiotics. Carbapenems are a class of antibiotics that are used to treat severe bacterial infections, but their effectiveness has been compromised by the emergence of carbapenem-resistant bacteria. OXA-23 is one of the most common carbapenemase enzymes found in gram-negative bacteria, and its prevalence has become a major public health concern.
作用机制
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a beta-lactamase enzyme that hydrolyzes the beta-lactam ring of carbapenem antibiotics, rendering them ineffective against bacteria. The enzyme is able to do this by breaking the amide bond in the beta-lactam ring, which is essential for the antibiotic's activity. This compound is also able to confer resistance to other beta-lactam antibiotics, such as penicillins and cephalosporins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to confer resistance to carbapenem antibiotics. This resistance can have serious consequences for patients with bacterial infections, as it limits the effectiveness of antibiotics and can lead to treatment failure. In addition, the overuse and misuse of antibiotics can contribute to the development of antibiotic-resistant bacteria, which is a major public health concern.
实验室实验的优点和局限性
The advantages of using 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide in lab experiments include its well-established role in carbapenem resistance, its availability as a recombinant protein, and its ability to confer resistance to other beta-lactam antibiotics. However, there are also limitations to using this compound in lab experiments, including the risk of contamination and the need for specialized equipment and expertise to handle and purify the enzyme.
未来方向
There are several future directions for research on 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, including the development of new antibiotics that are effective against carbapenem-resistant bacteria, the identification of new mechanisms of antibiotic resistance, and the development of new strategies for combating antibiotic resistance. In addition, researchers are also exploring the use of this compound as a tool for studying the mechanisms of antibiotic resistance and for developing new antibiotics that are effective against carbapenem-resistant bacteria.
合成方法
The synthesis of 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a complex process that involves the cloning and expression of the this compound gene in a bacterial host. The gene is then purified and characterized using various biochemical and biophysical techniques. The most common method for synthesizing this compound is through recombinant DNA technology, which involves the use of plasmids to introduce the gene into a bacterial host.
科学研究应用
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide has been extensively studied in the field of microbiology and infectious diseases. Its role in carbapenem resistance has been well established, and researchers are now focusing on developing new strategies to combat this resistance. This compound is also being used as a tool for studying the mechanisms of antibiotic resistance in bacteria, and for developing new antibiotics that are effective against carbapenem-resistant bacteria.
属性
IUPAC Name |
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-12-11-16(2,3)7-4-14(12)17-15(18)10-13-5-8-19-9-6-13/h12-14H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLONLPEFXBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NC(=O)CC2CCOCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)


![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
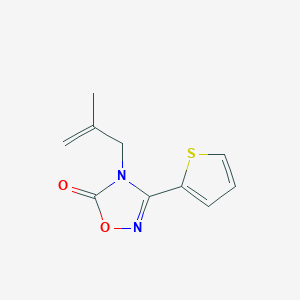
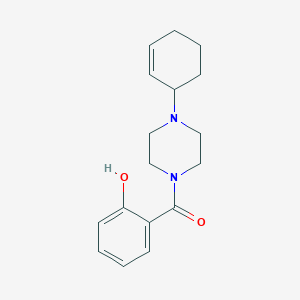
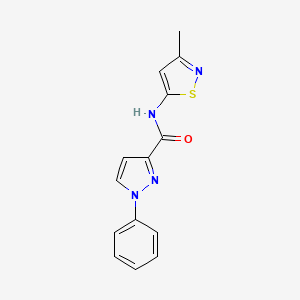
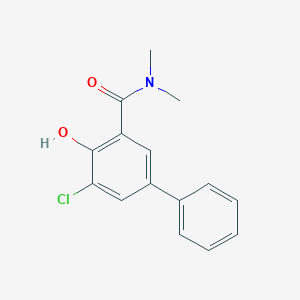
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
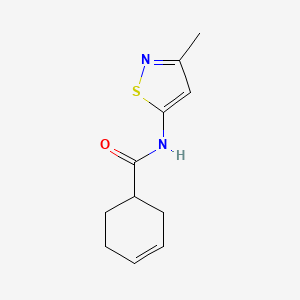
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
